molecular formula C12H10N4O3 B15001551 3-(4-Oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl)propanoic acid

3-(4-Oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl)propanoic acid

Cat. No.: B15001551
M. Wt: 258.23 g/mol
InChI Key: DCKJIIIAIYMTJA-UHFFFAOYSA-N
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Description

3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid is a complex heterocyclic compound that features a triazino-benzimidazole core structure

Preparation Methods

The synthesis of 3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with benzimidazole carboxylic acids under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazino-benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced into the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid can be compared with other similar compounds, such as:

    Triazine derivatives: These compounds share the triazine core structure and exhibit similar chemical reactivity and biological activities.

    Benzimidazole derivatives: Compounds with the benzimidazole core structure also show comparable properties, including antimicrobial and anticancer activities.

    Triazino-benzimidazole derivatives: These compounds, which combine both triazine and benzimidazole moieties, exhibit unique properties due to the synergistic effects of the two core structures.

The uniqueness of 3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

3-(4-oxo-1H-[1,2,4]triazino[4,3-a]benzimidazol-3-yl)propanoic acid

InChI

InChI=1S/C12H10N4O3/c17-10(18)6-5-8-11(19)16-9-4-2-1-3-7(9)13-12(16)15-14-8/h1-4H,5-6H2,(H,13,15)(H,17,18)

InChI Key

DCKJIIIAIYMTJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=NN3)CCC(=O)O

Origin of Product

United States

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